molecular formula C13H15NO2 B12589441 3-(4-Hydroxybutyl)quinolin-2(1H)-one CAS No. 647836-41-7

3-(4-Hydroxybutyl)quinolin-2(1H)-one

Cat. No.: B12589441
CAS No.: 647836-41-7
M. Wt: 217.26 g/mol
InChI Key: SLSTWAMJUJNYQU-UHFFFAOYSA-N
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Description

3-(4-Hydroxybutyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybutyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 4-hydroxybutylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Using automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybutyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the hydroxybutyl side chain.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxybutyl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybutyl)quinolin-2(1H)-one involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.

    Binding Interactions: The hydroxybutyl side chain and quinoline core facilitate binding interactions with target molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the side chain structure.

    Dihydroquinolines: Reduced forms of quinoline with different biological activities.

    Quinazoline Derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning.

Uniqueness

3-(4-Hydroxybutyl)quinolin-2(1H)-one is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

647836-41-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(4-hydroxybutyl)-1H-quinolin-2-one

InChI

InChI=1S/C13H15NO2/c15-8-4-3-6-11-9-10-5-1-2-7-12(10)14-13(11)16/h1-2,5,7,9,15H,3-4,6,8H2,(H,14,16)

InChI Key

SLSTWAMJUJNYQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCCCO

Origin of Product

United States

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